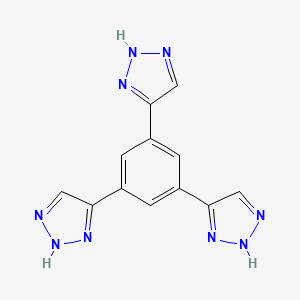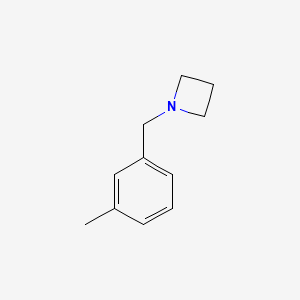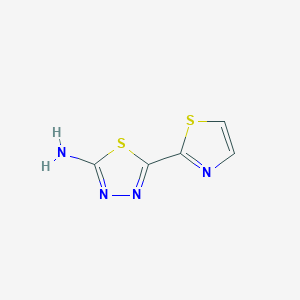
1-(2,6-Difluorophenyl)-1H-tetrazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-1H-tetrazole-5-thiol is a chemical compound characterized by the presence of a tetrazole ring substituted with a 2,6-difluorophenyl group and a thiol group
Méthodes De Préparation
The synthesis of 1-(2,6-Difluorophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 2,6-difluoroaniline with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2,6-Difluorophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2,6-Difluorophenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2,6-Difluorophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the tetrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1-(2,6-Difluorophenyl)-1H-tetrazole-5-thiol can be compared with other similar compounds, such as:
1-(2,6-Difluorophenyl)-1H-tetrazole:
1-(2,6-Difluorophenyl)-1H-tetrazole-5-amine: Contains an amine group instead of a thiol, leading to different chemical and biological properties.
1-(2,6-Difluorophenyl)-1H-tetrazole-5-methyl: Substituted with a methyl group, affecting its steric and electronic characteristics.
The uniqueness of this compound lies in the presence of both the tetrazole ring and the thiol group, which confer distinct reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C7H4F2N4S |
|---|---|
Poids moléculaire |
214.20 g/mol |
Nom IUPAC |
1-(2,6-difluorophenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H4F2N4S/c8-4-2-1-3-5(9)6(4)13-7(14)10-11-12-13/h1-3H,(H,10,12,14) |
Clé InChI |
GQADMSQTHAOCPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)N2C(=S)N=NN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)




![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)




![2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13686574.png)

![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13686587.png)

